5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine
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Overview
Description
5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine: is an organic compound with the molecular formula C30H23ClN2 and a molecular weight of 446.97 g/mol . It is a derivative of benzenediamine, characterized by the presence of a chlorine atom and four phenyl groups attached to the nitrogen atoms. This compound is typically found as white or pale yellow crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine involves the reaction of 5-chloro-1,3-benzenediamine with tetraphenyl compounds under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine is used as a reagent or intermediate in the synthesis of other organic compounds. It is valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
Industry: In industry, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it suitable for applications requiring specific chemical properties .
Mechanism of Action
The mechanism of action of 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its use. For example, in chemical reactions, it may act as a nucleophile or electrophile, participating in bond formation or cleavage .
Comparison with Similar Compounds
- 5-Chloro-N1,N1,N3,N3-tetraphenylbenzene-1,3-diamine
- 5-Chloro-N,N,N’,N’-tetraphenyl-benzene-1,3-diamine
Comparison: Compared to similar compounds, 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine is unique due to its specific substitution pattern and the presence of a chlorine atom.
Properties
Molecular Formula |
C30H23ClN2 |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
5-chloro-1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C30H23ClN2/c31-24-21-29(32(25-13-5-1-6-14-25)26-15-7-2-8-16-26)23-30(22-24)33(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H |
InChI Key |
XABQGRJSLCGZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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